molecular formula C12H15NO3 B1360717 4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid CAS No. 52241-00-6

4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid

Cat. No. B1360717
CAS RN: 52241-00-6
M. Wt: 221.25 g/mol
InChI Key: XRHMQQAOIJFEFL-UHFFFAOYSA-N
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Description

“4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid” is a chemical compound with the molecular formula C12H15NO3 . It is a beige solid .


Molecular Structure Analysis

The molecular weight of “this compound” is 221.26 . The InChI code for this compound is 1S/C12H15NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16) .


Physical And Chemical Properties Analysis

“this compound” is a beige solid . The molecular weight of this compound is 221.26 . The InChI code for this compound is 1S/C12H15NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16) .

Scientific Research Applications

Selective Sensing and Capture of Picric Acid

4-[4-(N,N-Dimethylamino)phenyl]-4-oxobutyric acid derivatives show potential in the selective sensing and capture of picric acid. A study by Vishnoi et al. (2015) found that a fluorescent chemo-sensor based on this compound demonstrated remarkable fluorescence quenching in the presence of picric acid, indicating its utility in selective detection and capture of specific chemicals (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Charge-Transfer Complex Formation

Rodríguez et al. (1996) synthesized a derivative of this compound that forms a charge-transfer complex with acceptors, demonstrating its potential in the field of molecular electronics and materials science (Rodríguez, Ramos, Martín-Villamil, Fonseca, & Albert, 1996).

Application in Asymmetric Catalysis

In the domain of asymmetric catalysis, Busto et al. (2006) investigated the enantioselective synthesis of derivatives of this compound, finding applications in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).

Photodynamic Therapy Applications

Al-Raqa et al. (2017) synthesized a novel lutetium(III) acetate phthalocyanine derivative of this compound, showing potential for photodynamic therapy applications in treating cancer due to its promising photophysical and photochemical properties (Al-Raqa, Köksoy, & Durmuş, 2017).

Improved Bioluminescence Imaging

Kiyama et al. (2017) replaced the dimethylamino group of a firefly luciferin analogue with cyclic amino groups, achieving improved bioluminescence imaging intensity, indicating its potential in in vivo bioluminescence imaging applications (Kiyama, Iwano, Otsuka, Lu, Obata, Miyawaki, Hirano, & Maki, 2017).

Recognition of Hydrophilic Compounds

Sawada et al. (2000) explored the use of self-assembled aggregates of an oligomer derivative of this compound for recognizing hydrophilic amino and N,N-dimethylamino compounds, demonstrating its potential in selective compound recognition and transfer (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).

properties

IUPAC Name

4-[4-(dimethylamino)phenyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12(15)16/h3-6H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHMQQAOIJFEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645480
Record name 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52241-00-6
Record name 4-[4-(Dimethylamino)phenyl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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